2-(2,4-Difluorophenoxy)-5-fluoroaniline
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Overview
Description
Synthesis Analysis
The synthesis of polyfluoroanilines, as described in the first paper, involves an acid-assisted persulfate initiated polymerization route, which is a common method for polyaniline synthesis . Although the paper does not specifically mention the synthesis of 2-(2,4-Difluorophenoxy)-5-fluoroaniline, the general approach to synthesizing fluorine-substituted anilines could potentially be adapted for the synthesis of this compound. The polymerization of 2- and 3-fluoroanilines has been successful, with typical yields ranging from 3-7% by weight .
Molecular Structure Analysis
The molecular structure of fluoro-substituted anilines can be characterized using various spectroscopic techniques such as UV-VIS, FT-IR, and NMR . These techniques allow for the determination of the electronic structure and the identification of functional groups present in the molecule. The presence of fluorine atoms is known to influence the electronic distribution within the molecule due to their high electronegativity.
Chemical Reactions Analysis
The first paper indicates that poly(4-fluoroaniline) undergoes dehalogenation during polymerization, which suggests that the fluorine atoms in fluoro-substituted anilines can be reactive under certain conditions . This reactivity could be relevant to the chemical reactions of 2-(2,4-Difluorophenoxy)-5-fluoroaniline, although specific reactions for this compound are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyfluoroanilines have been studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . These analyses provide information on the thermal stability and phase transitions of the material. The solubility of polyfluoroaniline powders in various organic solvents has also been determined, which is important for understanding the compound's interactions with other chemicals and its potential applications .
Scientific Research Applications
Electrochemical Assay Systems
A study by Siddiqi (1982) details an electrochemical assay system for peroxidase and peroxidase-coupler reactions, highlighting the use of organo-fluoro compounds, including 2-(2,4-Difluorophenoxy)-5-fluoroaniline. This system, based on a fluoride ion-selective electrode, demonstrates the compound's relevance in enzymatic assays and its potential in biochemical applications (Siddiqi, 1982).
Synthesis and Characterization of Fluorine-substituted Polymers
Cihaner and Önal (2001) explored the synthesis and characterization of fluorine-substituted polyanilines, including derivatives of 2-(2,4-Difluorophenoxy)-5-fluoroaniline. Their research provides insights into the structural and thermal properties of these polymers, revealing potential applications in advanced material science (Cihaner & Önal, 2001).
Bioactivation Studies
Research by Rietjens and Vervoort (1991) on the bioactivation of fluoroanilines, including 2-(2,4-Difluorophenoxy)-5-fluoroaniline, sheds light on their metabolic pathways and potential biological interactions. This study is significant for understanding the biochemical behavior of such compounds in living organisms (Rietjens & Vervoort, 1991).
Development of Low Dielectric Materials
Research by Parveen, Thirukumaran, and Sarojadevi (2014) delves into the creation of low dielectric materials from fluorinated polybenzoxazines. The inclusion of 2-(2,4-Difluorophenoxy)-5-fluoroaniline in this study highlights its utility in developing advanced electronic materials with low dielectric constants (Parveen et al., 2014).
Microbial Synthesis and Polymer Characterization
Takagi, Yasuda, Maehara, and Yamane (2004) conducted a study on the microbial synthesis and characterization of polyhydroxyalkanoates with fluorinated phenoxy side groups, including 2-(2,4-Difluorophenoxy)-5-fluoroaniline. This research is significant in the field of biopolymers and their potential applications in various industries (Takagi et al., 2004).
Electronic Property Analysis in Conducting Polymers
A study by Shirani Il BeigiHossein (2012) on the electronic and structural properties of fluorinated anilines as monomers for conducting polymers provides valuable insights into the potential applications of 2-(2,4-Difluorophenoxy)-5-fluoroaniline in electronics and materials science (BeigiHossein, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTGKQHEJMBCPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)-5-fluoroaniline |
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